![molecular formula C17H22N2O2S B2495594 2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide CAS No. 1396684-57-3](/img/structure/B2495594.png)
2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide
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Description
The compound "2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide" is part of a broader class of compounds that have been synthesized and studied for their potential applications in various fields, including medicinal chemistry. While the specific compound of interest isn't directly discussed in available literature, related compounds provide insights into synthesis approaches, structural analysis, and chemical properties that may be relevant.
Synthesis Analysis
Synthesis of related compounds often involves the reaction of specific precursor molecules under controlled conditions to introduce desired functional groups. For instance, the synthesis of similar acetamide derivatives involves the reaction of amino compounds with chloroacetyl chloride in the presence of bases like morpholine or piperazines, as demonstrated in the synthesis of benzoxazole derivatives with antimicrobial activity (Özlem Temiz-Arpacı et al., 2005).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry. These techniques provide detailed information on the molecular framework and the spatial arrangement of atoms, essential for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can include substitutions, additions, and cyclization reactions, depending on the functional groups present and reaction conditions. For instance, palladium-catalyzed reactions have been employed for the ortho-arylation of substituted benzamides, showcasing the versatility of acetamide derivatives in synthetic chemistry (M. Damoder Reddy et al., 2017).
Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on the synthesis of benzothiazole derivatives with acetamido and carbothioamido pharmacophores, showing potential as anticonvulsant agents. These compounds, including ones with morpholino derivatives, were evaluated for their in vivo anticonvulsant activity and acute toxicity, with some showing promising lead potential (Amir et al., 2012).
Research on isothiocyanato complexes of dioxotungsten(VI) with Mannich base ligands, including morpholinoacetamide derivatives, was conducted to explore their applications in nanotechnology and antimicrobial activity. These complexes showed enhanced activity against certain microbial strains compared to the ligands alone (Gupta et al., 2016).
Anticancer and Enzyme Inhibition Studies
Thiazolyl N-benzyl-substituted acetamide derivatives, including ones with morpholino groups, were synthesized and evaluated for their Src kinase inhibitory and anticancer activities. Some derivatives showed significant inhibition of cell proliferation in various cancer cell lines (Fallah-Tafti et al., 2011).
Another study synthesized and characterized new paracetamol derivatives, incorporating morpholino and piperidinyl moieties, for their DNA and protein binding studies. These compounds showed potential for binding with calf thymus DNA and bovine serum albumin (BSA), suggesting their use in drug design and molecular biology research (Raj, 2020).
properties
IUPAC Name |
2-benzylsulfanyl-N-(4-morpholin-4-ylbut-2-ynyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c20-17(15-22-14-16-6-2-1-3-7-16)18-8-4-5-9-19-10-12-21-13-11-19/h1-3,6-7H,8-15H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMPXANAMJIZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide |
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